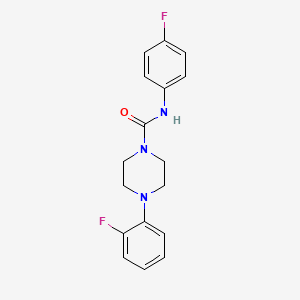![molecular formula C17H27NO B5709511 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine](/img/structure/B5709511.png)
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine is an organic compound with the molecular formula C17H27NO It is a cyclohexane derivative with an ethyl group and a methoxyphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine typically involves the reaction of 4-methoxyphenethylamine with cyclohexanone in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis may involve more efficient catalysts and optimized reaction conditions. For example, a Co-NiO dual catalyst can be used to enhance the reaction rate and yield. The reaction is conducted under hydrogen gas at elevated temperatures (80-140°C) and pressures (0.1-0.5 MPa). This method allows for a shorter reaction time and simpler post-reaction processing, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexane ring or the methoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features but lacking the cyclohexane ring.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Another structurally similar compound with different substituents on the nitrogen atom
Uniqueness
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both the cyclohexane ring and the methoxyphenyl group provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-14-4-8-16(9-5-14)18-13-12-15-6-10-17(19-2)11-7-15/h6-7,10-11,14,16,18H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMQCLCUXPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)
![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1-NAPHTHYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5709457.png)



![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

![Methyl 1-[(3-chlorophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B5709514.png)


